molecular formula C20H26N2O B2956634 N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide CAS No. 2034568-94-8

N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2956634
CAS No.: 2034568-94-8
M. Wt: 310.441
InChI Key: JUWNPVGWEARKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a pyridine ring, which is further connected to an adamantane carboxamide moiety. The combination of these structural elements imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-cyclopropylpyridine intermediate, which is then subjected to a series of reactions to introduce the adamantane carboxamide group. Key steps in the synthesis may include:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.

    Amidation: Formation of the carboxamide bond through reaction with adamantane-1-carboxylic acid or its derivatives.

    Purification: Use of chromatographic techniques to isolate and purify the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of high-throughput screening methods can aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Studied for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
  • N-[(5-cyclopropylpyridin-3-yl)methyl]thiazole-4-carboxamide

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c23-19(20-7-13-3-14(8-20)5-15(4-13)9-20)22-11-16-6-18(12-21-10-16)17-1-2-17/h6,10,12-15,17H,1-5,7-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWNPVGWEARKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.